Cas no 2228436-01-7 (1-2-(dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acid)

1-2-(Dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a dimethylamino-substituted phenyl ring and a ketone-functionalized cyclobutane core. This compound is of interest in synthetic and medicinal chemistry due to its structural complexity, which combines an electron-rich aromatic system with a strained four-membered ring and a reactive β-keto acid moiety. The presence of both carboxylic acid and ketone functionalities offers versatile reactivity for further derivatization, making it a valuable intermediate in the synthesis of pharmacologically active molecules or advanced materials. Its rigid cyclobutane scaffold may also contribute to enhanced conformational control in target applications. The dimethylamino group can influence electronic properties and solubility, broadening its utility in organic transformations.
1-2-(dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acid structure
2228436-01-7 structure
商品名:1-2-(dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acid
CAS番号:2228436-01-7
MF:C13H15NO3
メガワット:233.263103723526
CID:6138994
PubChem ID:165654997

1-2-(dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-2-(dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acid
    • 2228436-01-7
    • EN300-1758880
    • 1-[2-(dimethylamino)phenyl]-3-oxocyclobutane-1-carboxylic acid
    • インチ: 1S/C13H15NO3/c1-14(2)11-6-4-3-5-10(11)13(12(16)17)7-9(15)8-13/h3-6H,7-8H2,1-2H3,(H,16,17)
    • InChIKey: NAJXSXKSDJVEIK-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(C(=O)O)(C2C=CC=CC=2N(C)C)C1

計算された属性

  • せいみつぶんしりょう: 233.10519334g/mol
  • どういたいしつりょう: 233.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 330
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

1-2-(dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1758880-2.5g
1-[2-(dimethylamino)phenyl]-3-oxocyclobutane-1-carboxylic acid
2228436-01-7
2.5g
$2100.0 2023-09-20
Enamine
EN300-1758880-0.05g
1-[2-(dimethylamino)phenyl]-3-oxocyclobutane-1-carboxylic acid
2228436-01-7
0.05g
$900.0 2023-09-20
Enamine
EN300-1758880-0.25g
1-[2-(dimethylamino)phenyl]-3-oxocyclobutane-1-carboxylic acid
2228436-01-7
0.25g
$985.0 2023-09-20
Enamine
EN300-1758880-1g
1-[2-(dimethylamino)phenyl]-3-oxocyclobutane-1-carboxylic acid
2228436-01-7
1g
$1070.0 2023-09-20
Enamine
EN300-1758880-0.1g
1-[2-(dimethylamino)phenyl]-3-oxocyclobutane-1-carboxylic acid
2228436-01-7
0.1g
$943.0 2023-09-20
Enamine
EN300-1758880-1.0g
1-[2-(dimethylamino)phenyl]-3-oxocyclobutane-1-carboxylic acid
2228436-01-7
1g
$1070.0 2023-06-03
Enamine
EN300-1758880-5.0g
1-[2-(dimethylamino)phenyl]-3-oxocyclobutane-1-carboxylic acid
2228436-01-7
5g
$3105.0 2023-06-03
Enamine
EN300-1758880-0.5g
1-[2-(dimethylamino)phenyl]-3-oxocyclobutane-1-carboxylic acid
2228436-01-7
0.5g
$1027.0 2023-09-20
Enamine
EN300-1758880-10.0g
1-[2-(dimethylamino)phenyl]-3-oxocyclobutane-1-carboxylic acid
2228436-01-7
10g
$4606.0 2023-06-03
Enamine
EN300-1758880-10g
1-[2-(dimethylamino)phenyl]-3-oxocyclobutane-1-carboxylic acid
2228436-01-7
10g
$4606.0 2023-09-20

1-2-(dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acid 関連文献

1-2-(dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acidに関する追加情報

Introduction to 1-2-(dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acid (CAS No. 2228436-01-7)

1-2-(dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228436-01-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives characterized by a cyclobutane ring fused with an aromatic system, enhanced by an amine substituent and a carbonyl group. The structural configuration of this molecule imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and molecular engineering.

The 1-(dimethylamino)phenyl moiety in the molecular structure contributes to the compound's basicity and potential interaction with biological targets such as enzymes and receptors. The presence of the 3-oxocyclobutane scaffold introduces rigidity to the molecule, which can influence its binding affinity and metabolic stability. These features are particularly relevant in the design of small-molecule inhibitors and modulators for therapeutic applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that 1-2-(dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acid may exhibit inhibitory activity against certain kinases and proteases, which are key targets in oncology and inflammatory diseases. The amine group's ability to form hydrogen bonds, combined with the aromatic ring system, suggests potential interactions with polar residues in protein active sites.

In vitro studies have begun to elucidate the pharmacokinetic properties of this compound. Preliminary data suggest favorable solubility characteristics, which are critical for formulation development. Additionally, the cyclobutane ring may enhance metabolic stability by resisting oxidative degradation pathways commonly observed in other heterocyclic compounds. These attributes make it an attractive scaffold for further derivatization to improve pharmacological profiles.

The synthesis of 1-2-(dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acid involves multi-step organic reactions, including cyclization and functional group transformations. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. The optimization of these synthetic routes is essential for large-scale production, ensuring consistency in quality for research and development purposes.

From a medicinal chemistry perspective, the structural versatility of this compound allows for modifications that can fine-tune its biological activity. For instance, introducing additional substituents on the aromatic ring or altering the cyclobutane moiety could lead to novel derivatives with enhanced efficacy or selectivity. Such modifications are guided by structure-activity relationship (SAR) studies, which correlate molecular changes with biological outcomes.

Current research is also exploring the potential of 1-2-(dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acid in addressing neurological disorders. The amine group's interaction with neurotransmitter systems suggests its utility as a precursor for neuroactive compounds. Furthermore, its stability under physiological conditions makes it a candidate for prodrug formulations designed to improve bioavailability.

The integration of machine learning algorithms has accelerated the discovery process by predicting novel analogs of this compound based on existing data sets. These computational tools can identify promising scaffolds for experimental validation, reducing the time and cost associated with hit identification. As a result, 1-2-(dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acid is being positioned as a key intermediate in next-generation drug development pipelines.

Ethical considerations in pharmaceutical research emphasize the importance of sustainable synthesis methods that minimize environmental impact. Green chemistry principles are being applied to optimize processes involving 1-2-(dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acid, focusing on reducing waste generation and energy consumption. Such initiatives align with global efforts to promote responsible chemical manufacturing practices.

The future prospects of this compound are further illuminated by its potential applications in material science beyond medicine. For example, its rigid structure could be leveraged in designing polymers or coatings with specific mechanical properties. interdisciplinary collaborations between chemists, biologists, and materials scientists are likely to uncover innovative uses for this versatile molecule.

In conclusion,1-2-(dimethylamino)phenyl-3-oxocyclobutane-1-carboxylic acid (CAS No. 2228436-01-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Ongoing research continues to expand its therapeutic potential while adhering to sustainable practices that ensure long-term viability in drug development efforts.

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